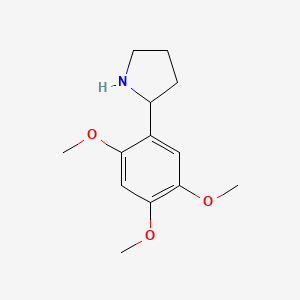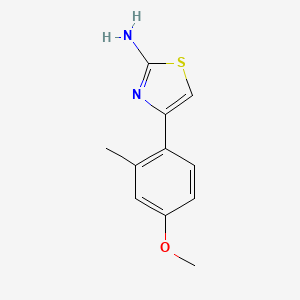
4-(4-Methoxy-2-methylphenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxy-2-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a methoxy group and a methyl group attached to the phenyl ring, which is further connected to the thiazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For this compound, the starting material would be 4-methoxy-2-methylphenyl α-haloketone.
Amination: The thiazole intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes:
Catalysts: Using catalysts to increase the reaction rate and yield.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Controlling temperature and pressure conditions to ensure optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxy-2-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxy-2-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxy-2-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-2-methylphenyl isocyanate
- 4-Methoxy-2-methylphenylboronic acid
- 4-Methoxy-2-methylphenyl isothiocyanate
Uniqueness
4-(4-Methoxy-2-methylphenyl)-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the specific substitution pattern on the phenyl ring. This combination of structural features imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
383133-77-5 |
|---|---|
Molekularformel |
C11H12N2OS |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
4-(4-methoxy-2-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2OS/c1-7-5-8(14-2)3-4-9(7)10-6-15-11(12)13-10/h3-6H,1-2H3,(H2,12,13) |
InChI-Schlüssel |
FGZHEBAWVDHOLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)C2=CSC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


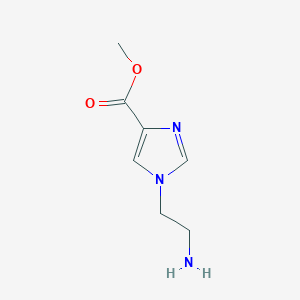

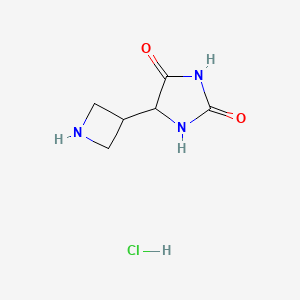
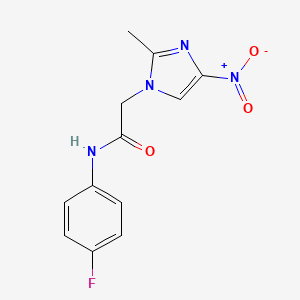
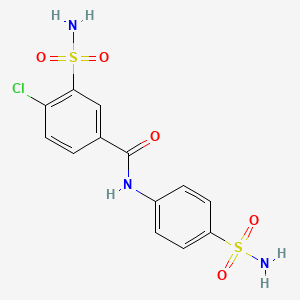
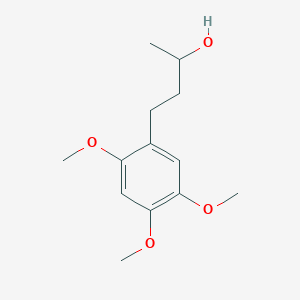

![1-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13582355.png)
![2-{6-[2-(2-Methoxyethoxy)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13582362.png)
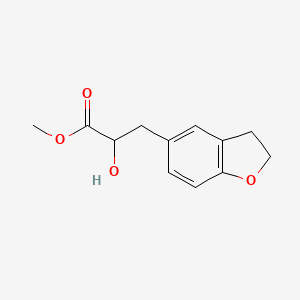
![1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13582377.png)
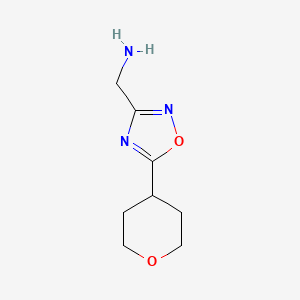
![1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13582400.png)
